Apocholic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Apocholic acid is an unsaturated bile acid that was first characterized in the early 20th century. It is derived from deoxycholic acid and is notable for its unique structural features, which include a double bond between the 8 and 14 positions of the steroid nucleus. This compound is also known to possess questionable carcinogenic properties, as studies have indicated that it can induce sarcomas in laboratory mice when injected with deoxycholic acid . The salts and esters of apocholic acid are referred to as apocholates.

Apocholic acid, like other bile acids, acts as a detergent in the intestine. It emulsifies fats and cholesterol, facilitating their digestion and absorption by forming micelles []. However, research also suggests a potential link between apocholic acid and certain cancers, although the exact mechanism remains unclear []. Some studies propose that apocholic acid might alter cell signaling pathways or promote DNA damage, but more investigation is needed.

While the specific toxicity of apocholic acid in humans is not fully established, some studies in rodents suggest it might have carcinogenic potential []. Further research is needed to determine its safety profile in humans. As with any unfamiliar compound, it is advisable to handle it with caution in a laboratory setting and consult safety data sheets (SDS) for proper procedures.

Bile Acid Biology and Metabolism:

Apocholic acid is a naturally occurring bile acid intermediate, formed during the breakdown of cholesterol in the liver []. Researchers use it to study various aspects of bile acid biology and metabolism, including:

- Understanding bile acid signaling pathways: Apocholic acid, like other bile acids, interacts with specific receptors in the body, influencing various metabolic processes []. Studying its interactions helps researchers understand these pathways and their role in regulating cholesterol, glucose, and energy metabolism.

- Investigating bile acid synthesis and degradation: Apocholic acid serves as a valuable tool for tracing the pathways involved in bile acid synthesis and degradation within the body, providing insights into cholesterol homeostasis and potential therapeutic interventions.

Drug Delivery and Membrane Research:

Due to its amphiphilic nature (having both water-loving and water-hating regions), apocholic acid finds applications in drug delivery and membrane research:

- Delivery of hydrophobic drugs: Apocholic acid can form micelles, which are microscopic spheres that can encapsulate hydrophobic drugs, aiding in their delivery and solubility in aqueous solutions []. This research holds promise for improving the bioavailability and efficacy of various medications.

- Studying membrane interactions: Apocholic acid's ability to interact with cell membranes makes it a valuable tool for studying membrane structure, function, and permeability. Researchers use it to investigate how drugs and other molecules interact with membranes, providing insights into drug action and cellular processes [].

Cancer Research:

While apocholic acid plays a role in healthy cholesterol metabolism, concerning research suggests its potential role in promoting cancer development under certain conditions:

- Oncogenic potential: Studies in animal models suggest that under specific circumstances, accumulated apocholic acid might exhibit oncogenic (cancer-causing) properties, particularly in the case of sarcomas. This research area is ongoing, and further investigation is needed to understand the mechanisms and potential implications for human health.

- Hydroxylation: Modifications at different hydroxyl groups can alter its biological activity.

- Dehydroxylation: This reaction can lead to the formation of other bile acids.

- Photochemical Rearrangement: A significant method for synthesizing apocholic acid derivatives involves photo

Apocholic acid exhibits several biological activities:

- Antimicrobial Properties: Some derivatives of apocholic acid have shown antibiotic activity, which is attributed to their structural modifications.

- Carcinogenic Potential: Experimental studies suggest that apocholic acid may have carcinogenic effects, particularly through its association with deoxycholic acid .

- Cholesterol Solubilization: Like other bile acids, apocholic acid plays a role in emulsifying fats and aiding in cholesterol solubilization within the digestive system .

The synthesis of apocholic acid can be achieved through various methods:

- Photochemical Rearrangement: This involves the irradiation of 12-oxo-steroids, leading to the formation of unsaturated derivatives through Norrish-type reactions .

- Chemical Modification of Deoxycholic Acid: Starting from deoxycholic acid, specific reagents such as iron(III) chloride can facilitate the formation of apocholic acid by introducing double bonds .

- Acetylation and Reduction Steps: A series of acetylation and reduction steps can yield intermediates that eventually convert into apocholic acid.

Apocholic acid has several applications:

- Pharmaceutical Research: Due to its biological activities, apocholic acid and its derivatives are investigated for potential therapeutic uses.

- Biochemical Studies: It serves as a model compound for studying bile acids' behavior and interactions within biological systems .

- Chemical Synthesis: Apocholic acid derivatives are used in synthesizing novel compounds with antibiotic properties.

Apocholic acid shares structural similarities with several other bile acids. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Cholic Acid | Saturated bile acid | Contains hydroxyl groups at positions 3, 7, and 12 |

| Deoxycholic Acid | Saturated bile acid | Lacks a hydroxyl group at position 7 |

| Chenodeoxycholic Acid | Saturated bile acid | Has a unique side chain structure |

| Lithocholic Acid | Saturated bile acid | More hydrophobic than other bile acids |

Uniqueness of Apocholic Acid

Apocholic acid is unique due to its unsaturation at the 8 and 14 positions, which distinguishes it from other bile acids that are typically saturated. This structural difference contributes to its distinct biological activities and potential applications in medicinal chemistry.

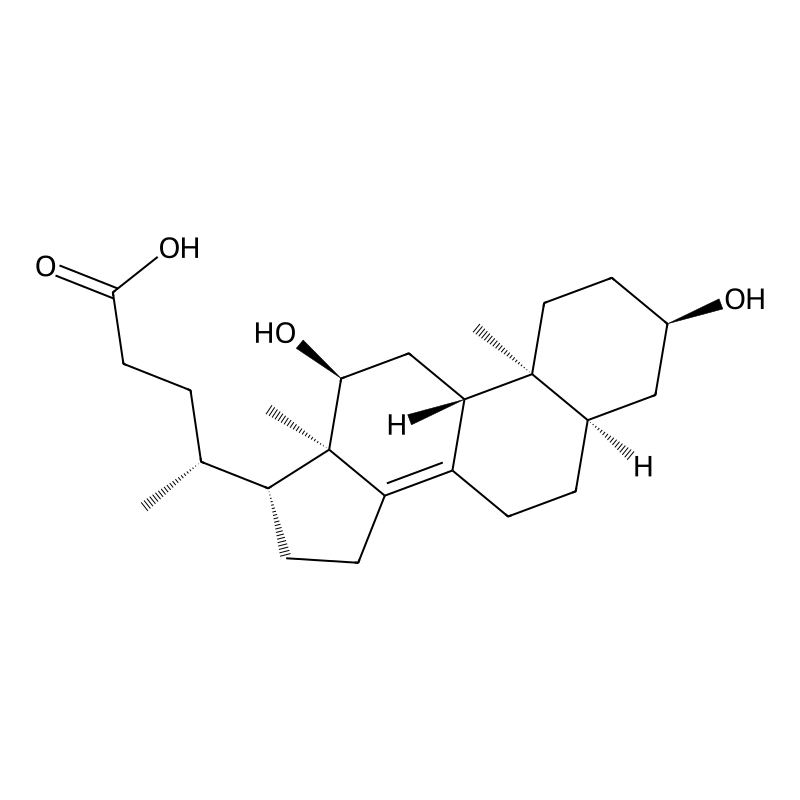

Apocholic acid represents a distinctive unsaturated bile acid characterized by its complex steroid backbone and specific stereochemical arrangement [1]. The compound exhibits the molecular formula C₂₄H₃₈O₄ with a molecular weight of 390.56 grams per mole [1] [2]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (4R)-4-[(3R,5R,9R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid [1].

The molecular architecture of apocholic acid consists of a tetracyclic steroid nucleus characteristic of cholane derivatives, featuring a distinctive double bond between carbon atoms 8 and 14 [1] [4]. This unsaturation distinguishes apocholic acid from saturated bile acids and contributes significantly to its unique physicochemical properties [16]. The steroid backbone maintains the fundamental cyclopentanoperhydrophenanthrene ring system with specific substitution patterns that define its biological activity [4].

The stereochemical configuration of apocholic acid involves multiple chiral centers throughout the molecule, establishing its three-dimensional structure [1] [4]. The compound possesses hydroxyl groups positioned at the 3α and 12α positions, which are critical for its amphiphilic character [1] [4]. These hydroxyl substituents adopt specific spatial orientations that contribute to the overall molecular conformation and subsequent physicochemical behavior [7].

The carboxylic acid functionality is located at carbon-24, extending from the steroid nucleus through a pentanoic acid side chain [1] [4]. This carboxyl group serves as the primary ionizable functionality and significantly influences the compound's solubility characteristics and chemical reactivity [2]. The presence of this acidic group establishes apocholic acid as a member of the bile acid family with distinct molecular recognition properties [7].

Tautomeric Forms and Isomeric Variants

Apocholic acid demonstrates structural complexity through the existence of positional isomers, particularly the delta 14 isomer variant [25]. This isomeric form maintains an identical empirical formula while exhibiting different structural arrangements of atomic positions [25]. The delta 14 isomer represents a compound with the same molecular composition but alternative connectivity patterns that can influence biological and physicochemical properties [25].

The double bond positioning in apocholic acid creates opportunities for geometric isomerism, although the specific stereochemistry around the 8(14) double bond has been characterized as a single configuration in naturally occurring forms [16] [25]. The rigid steroid backbone limits conformational flexibility while maintaining specific spatial arrangements that are energetically favorable [15].

Conformational analysis reveals that apocholic acid adopts preferred three-dimensional arrangements due to the constraints imposed by the fused ring system [15]. The steroid nucleus maintains a relatively rigid structure with limited rotational freedom around most carbon-carbon bonds, except for the side chain region where some conformational mobility exists [15]. This structural rigidity contributes to the compound's ability to interact specifically with biological membranes and transport proteins [9].

The hydroxyl groups at positions 3α and 12α can participate in intramolecular hydrogen bonding interactions, which may stabilize particular conformational states [12]. These interactions influence the overall molecular shape and can affect the compound's ability to form intermolecular associations with other molecules [12]. The spatial arrangement of these hydroxyl groups creates a facial amphiphilicity that is characteristic of bile acid derivatives [9] [12].

Solubility Characteristics and Amphiphilic Behavior

Apocholic acid exhibits limited water solubility, with documented values of approximately 0.8 grams per liter at 15 degrees Celsius [2]. This relatively low aqueous solubility reflects the predominant hydrophobic character imparted by the extensive steroid hydrocarbon framework [7]. The compound demonstrates enhanced solubility in organic solvents due to favorable interactions between the hydrophobic regions of the molecule and nonpolar solvent systems [7].

The amphiphilic nature of apocholic acid arises from the spatial segregation of hydrophilic and hydrophobic molecular regions [7] . The hydroxyl groups at positions 3α and 12α, along with the carboxylic acid functionality, constitute the hydrophilic domain of the molecule [7] . Conversely, the steroid backbone provides an extensive hydrophobic surface that interacts favorably with lipophilic environments [9] .

This facial amphiphilicity enables apocholic acid to function as a biological detergent with the capacity to emulsify lipids and facilitate membrane interactions . The compound can insert into lipid bilayers and disrupt membrane integrity through its detergent-like properties [9]. The specific arrangement of polar and nonpolar regions allows for the formation of micelles and other organized structures in aqueous solutions above critical concentrations [9].

The predicted logarithm of the partition coefficient (LogP) for apocholic acid is 5.11, indicating substantial lipophilicity [15]. This high LogP value suggests preferential partitioning into lipid phases over aqueous phases, which correlates with the compound's ability to interact with biological membranes [15]. The topological polar surface area of 77.76 square angstroms reflects the contribution of the polar functional groups to the overall molecular surface [15].

Spectroscopic Profiles (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopic analysis of apocholic acid has been extensively documented through high-resolution studies [14]. Proton nuclear magnetic resonance experiments conducted at 500 megahertz using deuterium oxide as solvent with 4,4-dimethyl-4-silapentane-1-sulfonic acid as reference standard provide detailed structural information [14]. The spectral data reveal characteristic signals corresponding to the various proton environments within the steroid framework [14].

Carbon-13 nuclear magnetic resonance spectroscopy offers comprehensive structural elucidation of apocholic acid [14]. The carbonyl carbon of the carboxylic acid group appears at 186.362 parts per million, confirming the presence and chemical environment of this functionality [14]. The olefinic carbons associated with the 8(14) double bond system exhibit signals at 129.605 and 140.927 parts per million, characteristic of unsaturated carbon atoms in steroid systems [14].

The hydroxyl-bearing carbons at positions 3α and 12α generate signals in the range of 73.649 to 74.523 parts per million, consistent with carbon atoms bonded to hydroxyl groups [14]. Multiple aliphatic carbon signals appear in the range of 26.947 to 49.314 parts per million, representing the various methylene and methyl groups throughout the steroid backbone [14]. The complexity of the carbon-13 spectrum reflects the structural diversity of carbon environments within the molecule [14].

Two-dimensional nuclear magnetic resonance techniques, including total correlation spectroscopy, have been employed to establish connectivity patterns and confirm structural assignments [14]. These advanced spectroscopic methods provide unambiguous identification of proton-proton correlations and carbon-proton relationships throughout the molecular framework [14].

Mass spectrometric analysis reveals characteristic fragmentation patterns and molecular ion peaks that confirm the molecular weight and structural features of apocholic acid [1]. Collision cross section measurements using drift tube ion mobility provide additional structural information, with values ranging from 184.5 to 217.7 square angstroms depending on the ionization conditions and adduct formation [1]. These measurements offer insights into the three-dimensional gas-phase structure and molecular size of the compound [1].

| Property | Value | Source/Notes |

|---|---|---|

| Molecular Formula | C₂₄H₃₈O₄ | PubChem, ChemicalBook [1] [2] |

| Molecular Weight (g/mol) | 390.56 | PubChem, ChemicalBook [1] [2] |

| CAS Registry Number | 641-81-6 | Multiple sources [1] [2] [4] |

| Melting Point (°C) | 175-176 | ChemicalBook (literature) [2] |

| Water Solubility (g/L) | 0.8 (at 15°C) | ChemicalBook [2] |

| pKa (predicted) | 4.75 ± 0.10 | ChemicalBook (predicted) [2] |

| LogP | 5.11 | LIPID MAPS calculated [15] |

| Topological Polar Surface Area (Ų) | 77.76 | LIPID MAPS calculated [15] |

| Heavy Atoms | 28 | LIPID MAPS calculated [15] |

| Hydrogen Bond Donors | 3 | LIPID MAPS calculated [15] |

| Hydrogen Bond Acceptors | 4 | LIPID MAPS calculated [15] |

| Carbon Position | ¹³C Chemical Shift (ppm) | Assignment Notes |

|---|---|---|

| C17 | 129.605 | C=C (olefinic) [14] |

| C19 | 140.927 | C=C (olefinic) [14] |

| C22 (C=O) | 186.362 | Carboxyl carbon [14] |

| C12 | 74.5-73.6 | CH-OH (12α) [14] |

| C16 | 74.5-73.6 | CH-OH (3α) [14] |

| C18 | 48.969 | CH group [14] |

| C23 | 49.314 | CH group [14] |

| C5 | 38.240 | CH group [14] |

Apocholic acid biosynthesis in hepatocytes follows the established bile acid synthetic pathways from cholesterol, utilizing both the classical and alternative routes [1] [2]. The classical pathway, accounting for approximately 75% of total bile acid production, is initiated by cholesterol 7α-hydroxylase (CYP7A1), which catalyzes the rate-limiting conversion of cholesterol to 7α-hydroxycholesterol [1] [3]. This cytochrome P450 enzyme requires NADPH as a cofactor and represents the primary regulatory checkpoint for bile acid synthesis through negative feedback mechanisms involving farnesoid X receptor (FXR) and small heterodimer partner (SHP) [2] [4].

The steroid ring modifications essential for apocholic acid formation involve multiple enzymatic steps. The enzyme 3β-hydroxysteroid dehydrogenase (HSD3B7) catalyzes the critical epimerization of the 3β-hydroxyl group to the required 3α-orientation and introduces the Δ4-5 double bond [1] [5]. Subsequent reduction by aldoketoreductase 1D1 (AKR1D1) produces the characteristic 5β-configuration found in all mammalian bile acids [5] [6]. For cholic acid-derived compounds like apocholic acid, sterol 12α-hydroxylase (CYP8B1) introduces the essential 12α-hydroxyl group that distinguishes cholic acid from chenodeoxycholic acid [1] [7].

The alternative pathway contributes approximately 25% of bile acid synthesis and begins with sterol 27-hydroxylase (CYP27A1) in the mitochondria [7] [6]. This pathway oxidizes cholesterol to 27-hydroxycholesterol, followed by oxysterol 7α-hydroxylase (CYP7B1) action to produce various oxysterol intermediates [7] [3]. While predominantly generating chenodeoxycholic acid, this pathway can also contribute to cholic acid synthesis through complex intermediate conversions [6] [8].

Apocholic acid represents a modified form of cholic acid with an unsaturated steroid nucleus, containing a double bond at the 8(14) position [9] [10]. This structural modification likely occurs through dehydration reactions during the normal biosynthetic process or subsequent metabolic transformations [11]. The compound maintains the characteristic 3α,12α-dihydroxy configuration of cholic acid while exhibiting altered physicochemical properties due to the introduced unsaturation [12].

Research Findings on Enzymatic Regulation

Recent studies have demonstrated that bile acid synthesis is subject to sophisticated regulatory mechanisms involving both hepatic and intestinal components [2] [13]. In the liver, accumulated bile acids activate FXR, leading to SHP induction and subsequent repression of CYP7A1 and CYP8B1 expression [4]. Additionally, intestinal FXR activation triggers fibroblast growth factor 15/19 (FGF15/19) release, which binds to hepatic FGFR4-βKlotho complexes to provide distal feedback inhibition [13] [8].

Studies using Cyp7a1 knockout mice revealed compensation through alternative pathway upregulation, demonstrating the metabolic flexibility of bile acid synthesis [7] [14]. The bile acid pool composition shifts dramatically in these models, with increased production of alternative pathway products and altered ratios of 12α-hydroxylated versus non-12α-hydroxylated bile acids [7] [15].

Microbial Biotransformation in Enterohepatic Circulation

The gut microbiota plays fundamental roles in apocholic acid metabolism through extensive biotransformation capabilities within the enterohepatic circulation [16] [13]. Primary microbial modifications include deconjugation, dehydroxylation, epimerization, and oxidation-reduction reactions that significantly alter bile acid structure and function [16] [17].

Deconjugation represents the initial and most widespread microbial transformation, catalyzed by bile salt hydrolase (BSH) enzymes present across all major gut bacterial phyla [13] [18]. These enzymes cleave glycine or taurine conjugates to release free bile acids, enabling subsequent modifications [13] [19]. BSH activity is particularly abundant in Firmicutes, Bacteroidetes, Actinobacteria, and Proteobacteria, with multiple enzyme isoforms exhibiting varying substrate specificities [17] [20].

The 7α-dehydroxylation pathway represents a specialized transformation performed by select anaerobic bacteria carrying bile acid-inducible (bai) operons, primarily within Clostridium cluster XIV [13] [18]. This process converts primary bile acids to secondary forms through complex enzymatic cascades involving CoA activation, hydroxysteroid dehydrogenases, and specific dehydroxylases [15] [18]. For apocholic acid derivatives, this transformation could generate novel secondary metabolites with altered biological activities [16] [13].

Epimerization reactions catalyzed by 7α/β-hydroxysteroid dehydrogenases modify hydroxyl group orientation, creating stereoisomeric bile acid forms [7] [13]. These bidirectional reactions utilize NAD(P)H cofactors and can significantly alter bile acid hydrophobicity and receptor binding characteristics [18] [17]. Recent discoveries have identified extensive bacterial capabilities for oxidation and reduction of steroid hydroxyl groups, generating diverse metabolite profiles [17] [21].

Novel Microbial Conjugation Mechanisms

Emerging research has revealed unprecedented microbial abilities to conjugate bile acids with amino acids, previously thought to be exclusively hepatic functions [17]. Systematic screening of gut bacteria identified widespread capabilities for glycine conjugation and conjugation with fifteen additional amino acids, resulting in novel microbially-conjugated bile acids [17]. These discoveries expand the potential chemical diversity of the bile acid pool and suggest new regulatory mechanisms in host-microbe interactions [17] [20].

Studies using germ-free animals demonstrate profound alterations in bile acid composition and enterohepatic circulation [22] [15]. Germ-free mice exhibit enlarged bile acid pools dominated by taurine-conjugated primary bile acids, with reduced bile acid diversity and altered FXR signaling [22] [15]. Microbiota depletion through antibiotic treatment produces similar but less pronounced effects, supporting the critical role of microbial metabolism in bile acid homeostasis [13] [22].

Conjugation Mechanisms: Taurine versus Glycine Derivatives

Bile acid conjugation represents a critical modification that dramatically alters physicochemical properties and biological functions [23] [24]. The enzyme bile acid coenzyme A: amino acid N-acyltransferase (BAAT) catalyzes conjugation reactions through a three-step mechanism involving adenylate formation, CoA esterification, and amino acid linkage [23] [25].

BAAT exhibits dual specificity for both taurine and glycine conjugation, utilizing a conserved catalytic triad comprising cysteine-235, aspartate-328, and histidine-362 [23]. The critical cysteine residue forms covalent intermediates with bile acid-CoA thioesters before amino acid transfer [23] [25]. Mutagenesis studies demonstrate that replacement of cysteine-235 with serine dramatically reduces glycine conjugation capability while maintaining taurine conjugation activity [23].

Taurine conjugation produces bile acid derivatives with sulfonic acid side chains exhibiting pKa values below 2, ensuring complete ionization across physiological pH ranges [26] [24]. This property confers superior water solubility and resistance to precipitation under acidic conditions or high calcium concentrations [24] [27]. Taurine conjugates demonstrate enhanced emulsification capabilities and greater stability in challenging intestinal environments [26] [28].

Glycine conjugation generates carboxylic acid derivatives with pKa values around 3, providing adequate ionization under most physiological conditions [26] [24]. While less hydrophilic than taurine conjugates, glycine derivatives offer metabolic advantages and represent the predominant conjugation form in humans [24] [27]. The 3:1 glycine to taurine ratio in human bile reflects both substrate availability and enzymatic preferences [27].

Species-Specific Conjugation Patterns

Evolutionary analysis reveals complex patterns of bile acid conjugation across mammalian species [23]. Humans and most primates utilize both glycine and taurine conjugation, while many rodents and other mammals preferentially conjugate with taurine [23]. These differences arise from variations in BAAT enzyme structure, substrate availability, and metabolic requirements [23] [29].

Research demonstrates that bile acid conjugation patterns significantly impact gut microbiota composition and metabolic signaling [13] [20]. Conjugated bile acids exhibit distinct FXR activation profiles, with unconjugated forms generally showing higher receptor affinity than their conjugated counterparts [13] [15]. The microbiota's ability to deconjugate bile salts thus represents a crucial regulatory mechanism affecting host metabolism [13] [18].

Catabolic Pathways and Oxidative Modifications

Apocholic acid catabolism involves complex oxidative pathways that systematically degrade the steroid structure through sequential enzymatic steps [21] [30]. Bacterial degradation follows a four-phase pattern: A-ring oxidation, side chain removal, B/A-ring cleavage, and C/D-ring degradation [21]. These pathways operate under both aerobic and anaerobic conditions with distinct enzymatic mechanisms [21] [31].

A-ring oxidation initiates degradation through 3α-hydroxysteroid dehydrogenases that oxidize the 3α-hydroxyl group to form 3-keto intermediates [21] [32]. Subsequent desaturation by Δ1-ketosteroid dehydrogenases and Δ4-ketosteroid dehydrogenases introduces double bonds between C1-C2 and C4-C5, creating highly reactive steroid intermediates [21] [32]. These modifications facilitate subsequent ring-opening reactions and increase substrate accessibility for downstream enzymes [21] [30].

Side chain degradation proceeds through β-oxidation-like mechanisms following CoA activation by acyl-CoA synthetases [21] [33]. The process involves acyl-CoA dehydrogenases, enoyl-CoA hydratases, and steroid-specific aldolases that systematically remove the five-carbon carboxylic acid side chain [21]. This degradation releases acetyl-CoA and propionyl-CoA units that enter central metabolic pathways for energy production [21] [34].

Steroid nucleus cleavage differs significantly between aerobic and anaerobic conditions [21]. Under aerobic conditions, the 9,10-seco pathway utilizes molecular oxygen and specialized oxygenases to cleave the B-ring between carbons 9 and 10 [21] [35]. Anaerobic degradation employs the 2,3-seco pathway using molybdoenzymes for water-dependent ring opening between carbons 2 and 3 [21] [31]. Both pathways ultimately lead to ring-opened intermediates that undergo further oxidation [21] [30].

Complete Mineralization Pathways

Final catabolism converts ring-opened steroid intermediates to central metabolic compounds through specialized enzyme systems [21] [34]. The remaining C/D ring system undergoes hydroxylation, dehydrogenation, and hydrolytic cleavage to generate smaller organic acids [21]. These products ultimately yield acetyl-CoA, propionyl-CoA, and other building blocks that integrate into standard metabolic pathways [21] [30].

Environmental factors significantly influence catabolic pathway selection and efficiency [21] [36]. Oxygen availability determines whether aerobic or anaerobic degradation predominates, while pH, temperature, and nutrient availability affect enzyme expression and activity [21]. Carbon source availability and cofactor concentrations also regulate the balance between catabolic and anabolic metabolism [21] [14].